rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid, trans
Description
rac-(3R,4R)-1-[(tert-Butoxy)carbonyl]-4-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid, trans is a pyrrolidine-based compound featuring a bicyclic cyclopropylmethyl substituent at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The trans configuration of the stereocenters (3R,4R) distinguishes it from cis isomers, influencing its spatial arrangement and reactivity. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity and adaptability in drug design. The Boc group enhances solubility and stability during synthetic processes, while the cyclopropylmethyl moiety introduces steric and electronic effects that modulate interactions with biological targets .
Properties
Molecular Formula |
C14H23NO4 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
4-(cyclopropylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-10(6-9-4-5-9)11(8-15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17) |
InChI Key |
MBLSMDHZQNHFRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)CC2CC2 |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Ring Construction via Cyclization Strategies
Putrescine Cyclization with Nickel Catalysts
Early methods for pyrrolidine synthesis involve thermal cyclization of putrescine (1,4-diaminobutane) using nickel catalysts. As described in US2952688A , heating putrescine with a supported nickel catalyst at 100–160°C yields pyrrolidine via ammonia elimination. While this method is efficient for unsubstituted pyrrolidines, introducing substituents like cyclopropylmethyl requires post-cyclization modifications. Side products such as pyrroline (2-5%) necessitate fractional distillation for purification.
Ring Contraction of Pyridines
A modern approach from Nature (2025) employs photochemical ring contraction of pyridines using silylboranes. This method generates 2-azabicyclo[3.1.0]hex-3-ene intermediates, which are hydrolyzed to pyrrolidines. For example, irradiating pyridine with Me$$_3$$Si-Bpin in dichloromethane under blue LEDs yields bicyclic intermediates, which are further functionalized. This route offers modularity but requires additional steps to install the cyclopropylmethyl group.
Functionalization of Pyrrolidine Intermediates
Alkylation for Cyclopropylmethyl Group Introduction
The cyclopropylmethyl group is introduced via alkylation of pyrrolidine precursors. Ambeed (2020) demonstrates alkylation using cyclopropylmethyl halides under basic conditions. For instance, treating tert-butyl 3-hydroxypyrrolidine-1-carboxylate with cyclopropylmethyl bromide and NaH in THF at 0–25°C achieves substitution at the 4-position. Yields range from 70–85%, with trans selectivity controlled by steric hindrance.
Table 1: Alkylation Conditions and Outcomes
| Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | Cyclopropylmethyl bromide | NaH | THF | 0→25 | 82 |
| 3-Carboxy pyrrolidine methyl ester | Cyclopropylmethyl iodide | K$$2$$CO$$3$$ | DMF | 60 | 78 |
tert-Butoxycarbonyl (Boc) Protection
Boc Protection of the Amine Group
Boc protection is critical for amine stability during synthesis. Sigma-Aldrich (2025) outlines a standard protocol: reacting pyrrolidine with di-tert-butyl dicarbonate (Boc$$2$$O) in dichloromethane (DCM) using DMAP as a catalyst. For example, treating 4-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid with Boc$$2$$O (1.2 equiv) and DMAP (0.1 equiv) in DCM at 25°C for 12 hours achieves >95% conversion.
Carboxylic Acid Formation via Ester Hydrolysis
Hydrolysis of Methyl Esters
The final carboxylic acid is obtained by hydrolyzing a methyl ester precursor. Ambeed (2020) details saponification using LiOH·H$$_2$$O in THF/water (9:1) at 70°C for 6 hours, yielding 93% of the carboxylic acid. Alternative conditions with NaOH in ethanol/water (3:1) at 70°C for 3 hours are also effective.
Table 2: Hydrolysis Conditions Comparison
| Ester Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Methyl 3R,4R-Boc-pyrrolidine-3-carboxylate | LiOH·H$$_2$$O | THF/H$$_2$$O | 70 | 6 | 93 |
| Ethyl 3R,4R-Boc-pyrrolidine-3-carboxylate | NaOH | EtOH/H$$_2$$O | 70 | 3 | 89 |
Integrated Synthetic Route
A convergent synthesis combines the above steps:
- Pyrrolidine Formation : Ring contraction of pyridine derivatives or putrescine cyclization.
- Alkylation : Introduce cyclopropylmethyl group using NaH/THF.
- Boc Protection : React with Boc$$_2$$O/DMAP.
- Hydrolysis : Convert ester to carboxylic acid with LiOH.
Overall Yield : 58–65% (four steps).
Challenges and Optimizations
- Stereoselectivity : Trans diastereomer dominance relies on bulky bases (e.g., LDA) during alkylation to favor less hindered transition states.
- Purification : Column chromatography (SiO$$_2$$, hexane/EtOAc) removes pyrroline byproducts.
- Scale-Up : Continuous flow systems improve photochemical ring contraction efficiency.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyclopropylmethyl and pyrrolidine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Synthesis of Pharmaceuticals
This compound serves as an important building block in the synthesis of various pharmaceutical agents. Its structural features allow for the introduction of diverse functional groups, making it suitable for creating analogs with enhanced biological activity.
Anti-HCV Drug Development
Research has indicated that derivatives of pyrrolidine compounds can be effective against Hepatitis C Virus (HCV). The ability to modify the pyrrolidine ring structure allows for the exploration of new anti-HCV agents, potentially leading to more effective treatments .
Modulators for Neurodegenerative Diseases
Studies have suggested that certain pyrrolidine derivatives can act as modulators for proteins involved in neurodegenerative diseases such as Huntington's disease. The compound's ability to interact with specific protein targets makes it a candidate for further investigation in this area .
Chiral Auxiliary in Asymmetric Synthesis
The chiral nature of rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid allows it to function as a chiral auxiliary in asymmetric synthesis processes. This property is essential for producing enantiomerically pure compounds, which are crucial in drug development .
Green Chemistry Approaches
Recent studies have focused on optimizing the synthesis processes involving this compound to align with green chemistry principles. By reducing the use of hazardous solvents and improving reaction efficiency, researchers aim to develop more sustainable synthetic routes .
Case Study 1: Synthesis of Anti-HCV Agents
A study highlighted the synthesis of a series of pyrrolidine derivatives, including rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid, which were evaluated for their anti-HCV activity. The results demonstrated that modifications on the pyrrolidine ring significantly influenced antiviral potency.
Case Study 2: Neuroprotective Agents
Research into neuroprotective agents has shown that compounds similar to rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid can modulate protein interactions linked to neurodegeneration. These findings suggest potential therapeutic applications in treating conditions like Huntington's disease.
Mechanism of Action
The mechanism of action of rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active site of the molecule. The cyclopropylmethyl group and pyrrolidine ring can interact with target proteins, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
Structural Analogues
Substituent Variations
rac-(3R,4R)-1-[(tert-Butoxy)carbonyl]-4-propylpyrrolidine-3-carboxylic acid ():
- Substituent : Propyl group (linear alkyl chain) vs. cyclopropylmethyl (bicyclic alkyl).
- Impact : The cyclopropylmethyl group confers greater steric hindrance and metabolic stability compared to the flexible propyl chain. This difference may alter binding affinity in enzyme inhibition assays or pharmacokinetic profiles.
- Molecular Formula : C11H20O2 (vs. C12H20O4N for the cyclopropylmethyl analogue, inferred from ).
- (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (): Core Structure: Piperidine (6-membered ring) vs. pyrrolidine (5-membered ring). Substituent: Phenyl group (aromatic) vs. cyclopropylmethyl (aliphatic). Impact: The aromatic phenyl group may engage in π-π stacking interactions, while the cyclopropylmethyl group enhances lipophilicity. Piperidine derivatives often exhibit distinct conformational dynamics due to ring size. Molecular Formula: C17H23NO4 .
Functional Group Modifications
- rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, trans (): Substituent: Benzyl and pyrazole groups vs. Boc and cyclopropylmethyl. The absence of a Boc group reduces steric protection but may enhance reactivity .
rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate, trans ():
- Substituent : Ethynyl and methoxy groups vs. cyclopropylmethyl.
- Impact : The ethynyl group enables click chemistry applications, while the methoxy group increases electron density. These modifications favor synthetic versatility but may reduce metabolic stability compared to cyclopropylmethyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
